molecular formula C20H14FN3O5S B2655123 (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-17-0

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2655123
CAS No.: 865198-17-0
M. Wt: 427.41
InChI Key: DBFMFFKUYYZEPK-XDOYNYLZSA-N
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Description

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a phthalimide moiety, a well-known pharmacophore recognized for its role in protein-protein interaction inhibition and targeted protein degradation . This compound is primarily investigated as a key intermediate or a potential lead compound for the development of kinase inhibitors, with its fluorinated benzothiazole core serving as a privileged scaffold that often confers high affinity for ATP-binding sites. Researchers are exploring its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the phthalimide group can serve as a ligand for E3 ubiquitin ligases, facilitating the targeted degradation of disease-relevant proteins. The specific mechanism of action and biological targets are under active investigation, but its designed structure suggests utility in modulating cellular signaling pathways and degrading oncoproteins . This makes it a valuable tool for probing novel therapeutic strategies in cancer research and other areas involving dysregulated protein homeostasis.

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O5S/c1-29-17(26)10-23-14-7-6-11(21)8-15(14)30-20(23)22-16(25)9-24-18(27)12-4-2-3-5-13(12)19(24)28/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMFFKUYYZEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C19H16N2O5S
  • Molecular Weight : 368.34 g/mol
  • CAS Number : 156581-14-5

This compound features a dioxoisoindoline moiety linked to a benzo[d]thiazole ring, which is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related thiazole derivatives has demonstrated their efficacy in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Acetylcholinesterase Inhibition

Compounds containing the benzo[d]thiazole moiety have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in treating neurodegenerative diseases like Alzheimer's. In vitro assays showed that certain derivatives exhibited potent AChE inhibition, with IC50 values as low as 2.7 µM . This suggests that this compound could potentially serve as a lead compound for developing AChE inhibitors.

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds. For example, studies on related thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the dioxoisoindoline structure may enhance this activity due to its ability to interact with microbial cell membranes.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized a series of thiazole derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance anticancer potency .

CompoundIC50 (µM)Target
Compound A5.0Cancer Cell Line
Compound B7.5AChE
Compound C10.0Bacterial Strain

Case Study 2: In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with AChE and potential anticancer targets through hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest in cancer cells. In vitro assays have shown that derivatives can inhibit tumor cell proliferation effectively.

Acetylcholinesterase Inhibition

The benzo[d]thiazole moiety in this compound has been studied for its acetylcholinesterase (AChE) inhibitory activity, relevant for neurodegenerative diseases such as Alzheimer's disease.

  • In Vitro Activity : Some derivatives have shown potent AChE inhibition with IC50 values as low as 2.7 µM, suggesting potential as lead compounds for developing AChE inhibitors.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds.

  • Effectiveness Against Bacteria : Studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, potentially due to the interaction of the dioxoisoindoline structure with microbial membranes.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized a series of thiazole derivatives related to this compound and evaluated their biological activities. The following table summarizes some findings:

CompoundIC50 (µM)Target
Compound A5.0Cancer Cell Line
Compound B7.5AChE
Compound C10.0Bacterial Strain

Case Study 2: In Silico Studies

In silico docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with AChE and potential anticancer targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Group Diversity

The compound’s 6-fluoro substitution on the benzothiazole ring distinguishes it from non-fluorinated analogs (e.g., ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate in ). Fluorine enhances lipophilicity and metabolic stability, which is advantageous in drug design . The 1,3-dioxoisoindolin-2-yl acetyl imino group introduces a planar, electron-deficient moiety, contrasting with the cyanoacetate group in ’s compounds, which may alter hydrogen-bonding patterns and π-π stacking interactions .

Physicochemical Properties

Property Target Compound Ethyl (Z)-2-(2-Fluorobenzylidene)-Thiazolo Pyrimidine Ethyl Cyanoacetate-Benzothiazole
Molecular Weight ~450 g/mol (estimated) 465 g/mol ~350 g/mol
Fluorine Substituent 6-F on benzothiazole 2-F on benzylidene None
Key Functional Groups 1,3-Dioxoisoindolinyl acetyl imino, methyl ester Thiazolo pyrimidine, benzylidene, ester Cyanoacetate, indole
Hydrogen Bonding Potential High (amide N-H, carbonyl O) Moderate (ester carbonyl) Moderate (cyano, indole N-H)

Research Findings and Implications

  • Crystallography and Hydrogen Bonding: The target compound’s crystal packing may involve C=O···H-N and C-F···H-C interactions, as seen in fluorinated benzothiazoles . This contrasts with non-fluorinated analogs, which rely more on π-π stacking .
  • Reactivity: The Z-configuration may hinder nucleophilic attack at the imino group compared to E-isomers, impacting stability in solution.
  • Thermal Stability: Fluorine and rigid dioxoisoindolinyl groups likely increase melting points (>200°C) relative to non-fluorinated analogs (e.g., 150–180°C in ) .

Q & A

Q. How can the synthetic yield of the compound be optimized under reflux conditions?

Methodological Answer:

  • Key Parameters: Vary molar ratios (e.g., 1.0 equiv of thiazolone derivatives to 1.1 equiv of 3-formyl-indole precursors), catalyst selection (e.g., sodium acetate), and reaction time (3–5 hours).
  • Procedure: Reflux in acetic acid, followed by precipitation and recrystallization using DMF/acetic acid mixtures. Monitor purity via TLC or HPLC .
  • Example Optimization Table:
Molar Ratio (Thiazolone:Indole)CatalystReaction Time (h)Yield (%)
1:1.1Sodium acetate365
1:1.2Acetic acid572

Q. What spectroscopic techniques are critical for confirming the Z-configuration and structural integrity?

Methodological Answer:

  • NMR Analysis: Use 1^1H and 13^{13}C NMR to identify imino (C=N) and ester (COOCH3_3) groups. NOESY can confirm Z-configuration via spatial proximity of substituents .
  • X-ray Crystallography: Refine crystal structures using SHELXL (SHELX suite) for unambiguous confirmation of stereochemistry and hydrogen bonding patterns .
  • FT-IR: Validate functional groups (e.g., C=O at ~1700 cm1^{-1}, C=N at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can hydrogen bonding discrepancies in crystallographic data be resolved?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and identify patterns influencing crystal packing. Use software like Mercury or CrystalExplorer for visualization .
  • Case Study: If a reported structure shows unexpected H-bonding (e.g., bifurcated bonds), compare with analogous benzo[d]thiazole derivatives to assess if steric or electronic effects alter bonding behavior .

Q. What strategies address low reproducibility in biological activity assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., replacing fluorine with other halogens) to evaluate how electronic effects influence bioactivity .
  • Experimental Design (DoE): Use factorial designs to optimize assay conditions (e.g., pH, temperature, solvent). For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Model electrophilic sites (e.g., imino or thiazole rings) using Gaussian or ORCA. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive regions.
  • Solvent Effects: Simulate solvation with COSMO-RS to assess stability in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., acetic acid) .

Q. What advanced techniques validate the compound’s potential as a protease inhibitor?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}). Focus on interactions between the fluorobenzo[d]thiazol moiety and catalytic cysteine residues.
  • Kinetic Assays: Perform fluorimetric assays with substrates like FRET peptides to measure inhibition constants (Ki_i) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies: Reflux the compound in varying acetic acid concentrations (10–50%) and monitor degradation via LC-MS. Compare with literature protocols to identify optimal stability windows .
  • Mechanistic Probes: Use isotopic labeling (e.g., 18^{18}O in ester groups) to track hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.